molecular formula C14H22BNO3 B6337783 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester CAS No. 2096338-70-2

3-(Isopropoxy)pyridine-4-boronic acid pinacol ester

Cat. No.: B6337783
CAS No.: 2096338-70-2
M. Wt: 263.14 g/mol
InChI Key: QVCMGKMDFATBCZ-UHFFFAOYSA-N
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Description

3-(Isopropoxy)pyridine-4-boronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring, which is further substituted with an isopropoxy group. The pinacol ester moiety enhances the stability and solubility of the compound, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester typically involves the borylation of 3-(isopropoxy)pyridine. This can be achieved through several methods, including:

    Direct Borylation: This method involves the reaction of 3-(isopropoxy)pyridine with a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base.

    Lithiation-Borylation: This approach involves the lithiation of 3-(isopropoxy)pyridine using a strong base like n-butyllithium, followed by the addition of a boron reagent such as trimethyl borate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester is unique due to the presence of both the isopropoxy group and the pyridine ring, which confer specific reactivity and stability properties. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules .

Properties

IUPAC Name

3-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-10(2)17-12-9-16-8-7-11(12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCMGKMDFATBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139116
Record name Pyridine, 3-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096338-70-2
Record name Pyridine, 3-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096338-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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